Cas no 1314927-63-3 (1-(2-iso-Propylphenyl)ethanol)

1-(2-iso-Propylphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-iso-Propylphenyl)ethanol
- 1-(2-propan-2-ylphenyl)ethanol
- α-Methyl-2-(1-methylethyl)benzenemethanol
-
- MDL: MFCD11520979
- インチ: 1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3
- InChIKey: HDGKECNHQTVLTQ-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1C=CC=CC=1C(C)C
計算された属性
- せいみつぶんしりょう: 164.120115130g/mol
- どういたいしつりょう: 164.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2
1-(2-iso-Propylphenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB427074-5 g |
1-(2-iso-Propylphenyl)ethanol, 97%; . |
1314927-63-3 | 97% | 5g |
€1,123.50 | 2022-03-24 | |
abcr | AB427074-1 g |
1-(2-iso-Propylphenyl)ethanol, 97%; . |
1314927-63-3 | 97% | 1g |
€482.30 | 2022-03-24 | |
Fluorochem | 399720-25g |
1-(2-iso-Propylphenyl)ethanol |
1314927-63-3 | 97.0% | 25g |
£3,451.00 | 2023-04-20 | |
Fluorochem | 399720-5g |
1-(2-iso-Propylphenyl)ethanol |
1314927-63-3 | 97.0% | 5g |
£1,377.00 | 2023-04-20 | |
abcr | AB427074-1g |
1-(2-iso-Propylphenyl)ethanol, 97%; . |
1314927-63-3 | 97% | 1g |
€1621.70 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655420-1g |
1-(2-Isopropylphenyl)ethan-1-ol |
1314927-63-3 | 98% | 1g |
¥5779.00 | 2024-08-09 | |
Fluorochem | 399720-1g |
1-(2-iso-Propylphenyl)ethanol |
1314927-63-3 | 97.0% | 1g |
£570.00 | 2023-04-20 | |
abcr | AB427074-5g |
1-(2-iso-Propylphenyl)ethanol, 97%; . |
1314927-63-3 | 97% | 5g |
€1373.40 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655420-5g |
1-(2-Isopropylphenyl)ethan-1-ol |
1314927-63-3 | 98% | 5g |
¥20227.00 | 2024-08-09 |
1-(2-iso-Propylphenyl)ethanol 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
1-(2-iso-Propylphenyl)ethanolに関する追加情報
Introduction to 1-(2-iso-Propylphenyl)ethanol (CAS No. 1314927-63-3)
1-(2-iso-Propylphenyl)ethanol, also known by its CAS number 1314927-63-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes an isopropylphenyl group attached to an ethanol moiety. The combination of these functional groups endows the molecule with a range of interesting properties and potential applications.
The chemical formula of 1-(2-iso-Propylphenyl)ethanol is C10H14O, and it has a molecular weight of approximately 150.21 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in water. Its physical and chemical properties make it suitable for various applications, including as a building block in organic synthesis, a solvent in analytical chemistry, and a precursor in the development of pharmaceuticals.
In recent years, significant research has been conducted to explore the potential biological activities of 1-(2-iso-Propylphenyl)ethanol. Studies have shown that this compound possesses antioxidant properties, which can be beneficial in protecting cells from oxidative stress. Oxidative stress is a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage. By scavenging ROS, 1-(2-iso-Propylphenyl)ethanol can help mitigate cellular damage and promote overall health.
Beyond its antioxidant properties, 1-(2-iso-Propylphenyl)ethanol has also been investigated for its potential anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. Chronic inflammation can lead to various diseases, including cardiovascular disease, diabetes, and cancer. Research has indicated that 1-(2-iso-Propylphenyl)ethanol can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs.
The pharmaceutical industry has shown particular interest in the potential therapeutic applications of 1-(2-iso-Propylphenyl)ethanol. Clinical trials are currently underway to evaluate its efficacy in treating various conditions. For instance, preliminary studies have suggested that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive degeneration of neurons, leading to cognitive decline and motor dysfunction. By protecting neurons from damage and promoting their survival, 1-(2-iso-Propylphenyl)ethanol could offer new hope for patients suffering from these debilitating conditions.
In addition to its therapeutic potential, 1-(2-iso-Propylphenyl)ethanol has also found applications in cosmetic formulations. Its ability to penetrate the skin and deliver active ingredients makes it a valuable component in skincare products designed to improve skin health and appearance. The compound's antioxidant properties can help reduce signs of aging by neutralizing free radicals that cause skin damage. Furthermore, its anti-inflammatory effects can soothe irritated skin and reduce redness, making it an attractive ingredient for sensitive skin care products.
The synthesis of 1-(2-iso-Propylphenyl)ethanol involves several well-established chemical reactions. One common method involves the reaction of 2-isopropylbenzaldehyde with an appropriate reducing agent such as sodium borohydride or lithium aluminum hydride. This process yields high purity 1-(2-iso-Propylphenyl)ethanol, which can then be further purified if necessary. The ease of synthesis and availability of starting materials make this compound accessible for both academic research and industrial applications.
In conclusion, 1-(2-iso-Propylphenyl)ethanol (CAS No. 1314927-63-3) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceuticals. Its unique molecular structure confers it with valuable properties such as antioxidant and anti-inflammatory activities, making it a promising candidate for the development of new drugs and cosmetic products. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, further highlighting its significance in modern science.
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